molecular formula C19H29N5O2S B6493891 1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide CAS No. 1302299-77-9

1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B6493891
CAS No.: 1302299-77-9
M. Wt: 391.5 g/mol
InChI Key: IMDABCJZSIHFBV-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.20419636 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3,5-Trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Structural Characteristics

The compound features:

  • Pyrazole Core : A five-membered ring structure that contributes to the biological activity.
  • Sulfonamide Group : Known for its pharmacological properties, enhancing the compound's interaction with biological targets.
  • Phenylpiperazine Moiety : This group is crucial for receptor binding and activity modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

Studies have shown that similar pyrazole derivatives possess significant anti-inflammatory effects. For instance:

  • In Vivo Studies : Compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM compared to standard drugs like dexamethasone .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : Compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 49.85 µM in apoptosis induction in tumor cells .

Antimicrobial Activity

The presence of a piperazine moiety enhances the antimicrobial activity of pyrazole derivatives:

  • Bacterial Inhibition : Some studies reported effective inhibition against strains such as E. coli and S. aureus, indicating a promising avenue for developing new antimicrobial agents .

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focusing on the synthesis and evaluation of pyrazole derivatives:

StudyCompound TestedBiological ActivityKey Findings
Selvam et al.3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole derivativesAnti-inflammatoryShowed significant reduction in paw edema in rat models .
Xia et al.1-(2′-hydroxy-3′-aroxypropyl)-3-(aryl)-1H-pyrazole derivativesAntitumorInduced autophagy without apoptosis in A549 cell lines .
Bandgar et al.Novel 1,5-diaryl pyrazolesAntimicrobialEffective against multiple bacterial strains with notable activity from specific derivatives .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The lipophilicity imparted by the trimethyl group enhances binding affinity to various receptors, potentially leading to improved therapeutic effects.

Properties

IUPAC Name

1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2S/c1-16-19(17(2)22(3)21-16)27(25,26)20-10-7-11-23-12-14-24(15-13-23)18-8-5-4-6-9-18/h4-6,8-9,20H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDABCJZSIHFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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